N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide
Description
N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Properties
IUPAC Name |
N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-3-10(13)11-8-9-6-5-7-12(9)16(14,15)4-2/h3,9H,1,4-8H2,2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYPJMXVHMFAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC1CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine derivatives with ethanesulfonyl chloride to introduce the ethanesulfonyl group. This is followed by the reaction with prop-2-enamide to form the final compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can also interact with various biological targets, affecting their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}prop-2-enamide can be compared with other similar compounds, such as:
Pyrrolidine-2-one: This compound also features a pyrrolidine ring but lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.
N-phenylpyrrolidin-2-one: This compound has a phenyl group instead of the ethanesulfonyl group, which can lead to different biological activities and chemical reactivity.
Pyrrolidine-2,5-dione: This compound contains two carbonyl groups, making it more reactive in nucleophilic addition reactions.
This compound stands out due to its unique combination of the ethanesulfonyl group and the pyrrolidine ring, which provides it with distinct chemical and biological properties.
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